molecular formula C12H10N4 B8586165 3-(Imidazo[1,2-b]pyridazin-2-yl)aniline

3-(Imidazo[1,2-b]pyridazin-2-yl)aniline

Cat. No. B8586165
M. Wt: 210.23 g/mol
InChI Key: ZBMUVPXXSONFSB-UHFFFAOYSA-N
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Patent
US07868001B2

Procedure details

A solution of tert-butyl 3-(imidazo[1,2-b]pyridazin-2-yl)phenylcarbamate (1 mmol) and TFA (4 mmol) in CH2Cl2 (10 ml) was stirred at 35° C. overnight. Then 1 M NaOH (4 ml) was added, and the mixture was extracted with EtOAc. The organic layer was concentrated to give 3-(imidazo[1,2-b]pyridazin-2-yl)aniline with a yield of 75%.
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
Quantity
4 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:2]([C:10]2[CH:11]=[C:12]([NH:16]C(=O)OC(C)(C)C)[CH:13]=[CH:14][CH:15]=2)=[CH:3][N:4]2[C:9]=1[CH:8]=[CH:7][CH:6]=[N:5]2.C(O)(C(F)(F)F)=O.[OH-].[Na+]>C(Cl)Cl>[N:1]1[C:2]([C:10]2[CH:11]=[C:12]([CH:13]=[CH:14][CH:15]=2)[NH2:16])=[CH:3][N:4]2[C:9]=1[CH:8]=[CH:7][CH:6]=[N:5]2 |f:2.3|

Inputs

Step One
Name
Quantity
1 mmol
Type
reactant
Smiles
N=1C(=CN2N=CC=CC21)C=2C=C(C=CC2)NC(OC(C)(C)C)=O
Name
Quantity
4 mmol
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated

Outcomes

Product
Name
Type
product
Smiles
N=1C(=CN2N=CC=CC21)C=2C=C(N)C=CC2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.